Dersalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La dersalazine est une petite molécule qui a été étudiée pour son utilisation potentielle dans le traitement des maladies inflammatoires de l'intestin, en particulier la rectocolite hémorragique . Elle est connue pour ses propriétés anti-inflammatoires, qui sont obtenues par l'inhibition du facteur d'activation plaquettaire et la régulation négative de la production d'interleukine-17 .

Méthodes De Préparation

La dersalazine est synthétisée en combinant un puissant antagoniste du facteur d'activation plaquettaire (UR-12715) avec de l'acide 5-aminosalicylique par une liaison azo . Les voies de synthèse spécifiques et les conditions réactionnelles pour la production industrielle ne sont pas largement documentées, mais le processus implique la formation d'une liaison azo entre les deux composants actifs .

Analyse Des Réactions Chimiques

La dersalazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent briser la liaison azo, séparant le composé en ses parties constituantes.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles et nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la Recherche Scientifique

La this compound a été largement étudiée pour ses effets anti-inflammatoires dans divers modèles de colite . Elle a montré une efficacité potentielle dans la réduction de l'inflammation en régulant négativement les cytokines pro-inflammatoires telles que le facteur de nécrose tumorale-alpha, l'interleukine-1 bêta, l'interleukine-6 et l'interleukine-17 . Cela en fait un candidat prometteur pour le traitement des maladies inflammatoires de l'intestin.

En plus de son utilisation en médecine, la structure chimique unique de la this compound lui permet d'être utilisée dans la recherche axée sur la compréhension des mécanismes de l'inflammation et du rôle des cytokines dans la progression des maladies .

5. Mécanisme d'Action

La this compound exerce ses effets en inhibant le facteur d'activation plaquettaire et en régulant négativement la production d'interleukine-17 . Le composé cible les voies impliquées dans la réponse inflammatoire, en particulier celles médiées par les cellules T-helper 17. En réduisant les niveaux de cytokines pro-inflammatoires, la this compound contribue à atténuer l'inflammation dans la muqueuse intestinale .

Applications De Recherche Scientifique

Dersalazine has been extensively studied for its anti-inflammatory effects in various models of colitis . It has shown potential efficacy in reducing inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 . This makes it a promising candidate for treating inflammatory bowel diseases.

In addition to its use in medicine, this compound’s unique chemical structure allows it to be used in research focused on understanding the mechanisms of inflammation and the role of cytokines in disease progression .

Mécanisme D'action

Dersalazine exerts its effects by inhibiting platelet-activating factor and down-regulating the production of interleukin-17 . The compound targets pathways involved in the inflammatory response, particularly those mediated by T-helper 17 cells. By reducing the levels of pro-inflammatory cytokines, this compound helps to alleviate inflammation in the intestinal mucosa .

Comparaison Avec Des Composés Similaires

La dersalazine est unique dans sa combinaison d'un antagoniste du facteur d'activation plaquettaire et d'acide 5-aminosalicylique. Les composés similaires comprennent :

Mésalazine (acide 5-aminosalicylique) : Principalement utilisée pour ses effets anti-inflammatoires dans le traitement de la rectocolite hémorragique.

Sulfasalazine : Un promédicament qui est métabolisé en mésalazine et sulfapyridine, utilisé pour traiter les maladies inflammatoires de l'intestin et la polyarthrite rhumatoïde.

Balsalazide : Un autre promédicament qui libère la mésalazine dans le côlon, utilisé pour traiter la rectocolite hémorragique.

Le caractère unique de la this compound réside dans son mécanisme d'action double, combinant les effets anti-inflammatoires de ses deux composants, ce qui peut fournir des avantages thérapeutiques accrus par rapport à ses homologues individuels .

Activité Biologique

Dersalazine sodium (DS) is a novel compound developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist and 5-aminosalicylic acid (5-ASA), designed to exert anti-inflammatory effects through unique mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

This compound functions primarily as an anti-inflammatory agent. Its dual mechanism includes:

- Inhibition of Platelet Activating Factor (PAF) : PAF plays a significant role in inflammatory responses. By inhibiting PAF, this compound reduces inflammation associated with IBD.

- Modulation of Cytokine Production : It down-regulates pro-inflammatory cytokines, particularly interleukin-17 (IL-17), which is crucial in the pathogenesis of IBD. Studies have shown that DS significantly reduces levels of IL-1β, IL-6, and TNF in various rodent models of colitis .

Colitis Models

Research has demonstrated the efficacy of this compound in several preclinical models:

- Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis :

- Dextran Sodium Sulfate (DSS)-Induced Colitis :

Summary of Findings from Animal Studies

| Model | Treatment Duration | Key Findings |

|---|---|---|

| TNBS-Induced Colitis | 7 days | Reduced IL-17, IL-1β, IL-6; improved macroscopic scores |

| DSS-Induced Colitis | 7 days | Significant reduction in pro-inflammatory cytokines |

Phase II Clinical Trial

A significant study evaluated the safety and efficacy of this compound in patients with mild-to-moderate UC. The trial involved:

- Participants : 34 patients were randomized to receive either this compound sodium (1200 mg every 12 hours), mesalazine (1200 mg every 12 hours), or placebo for four weeks.

- Results : Clinical remission was achieved in 46.2% of patients treated with this compound compared to only 12.5% with mesalazine and 10% with placebo. Colon biopsies indicated decreased expression of inflammatory genes in the this compound group .

Adverse Events

While the treatment was generally well-tolerated, some adverse events were reported:

- Liver Enzyme Elevation : Increased liver enzymes were noted in two patients receiving this compound; however, these levels normalized upon treatment interruption .

Case Studies

Several case studies have provided insights into the real-world application of this compound:

- Case Study on Treatment Outcomes : A retrospective analysis highlighted successful remission rates among patients who switched from mesalazine to this compound due to inadequate response.

- Longitudinal Study : Another study tracked patients over six months post-treatment initiation, revealing sustained remission and improved quality of life metrics.

Summary of Case Study Findings

| Case Study Focus | Outcome |

|---|---|

| Treatment Outcomes | Higher remission rates when switching to this compound |

| Longitudinal Tracking | Sustained remission; improved quality of life |

Propriétés

Numéro CAS |

188913-58-8 |

|---|---|

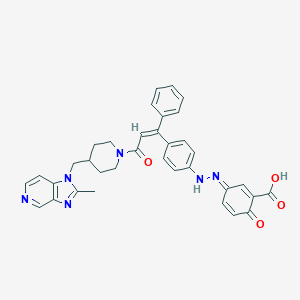

Formule moléculaire |

C35H32N6O4 |

Poids moléculaire |

600.7 g/mol |

Nom IUPAC |

2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |

Clé InChI |

AYEAMZDTWLXZIJ-JEFTWCRZSA-N |

SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

SMILES isomérique |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

SMILES canonique |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Synonymes |

DERSALAZINE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.